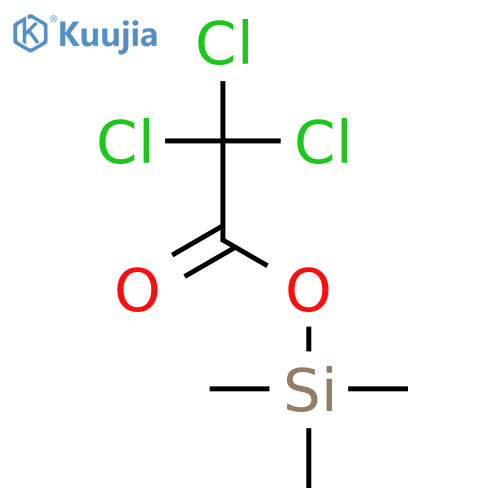Cas no 25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester)

25436-07-1 structure
商品名:Acetic acid,2,2,2-trichloro-, trimethylsilyl ester
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2,2,2-trichloro-, trimethylsilyl ester
- TRIMETHYLSILYL TRICHLOROACETATE
- (trichloroacetyloxy)trimethylsilane
- Trichloressigsaeure-trimethylsilylester
- Trichloroacetic acid trimethylsilyl ester
- Trimethylsilyltrichloroacetat
- 2,2,2-Trichloro-Acetic Acid Trimethylsilyl Ester
- trimethylsilyl 2,2,2-trichloroacetate
- HAIZQIKYAKUOBN-UHFFFAOYSA-N
- NS00051065
- SCHEMBL1086612
- 25436-07-1
- DTXSID20948314
- FT-0638525
- trimethylsilyl 2, 2, 2-trichloroacetate
- EINECS 246-980-5
- A851821
-
- MDL: MFCD00013667
- インチ: InChI=1S/C5H9Cl3O2Si/c1-11(2,3)10-4(9)5(6,7)8/h1-3H3
- InChIKey: HAIZQIKYAKUOBN-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)OC(=O)C(Cl)(Cl)Cl
計算された属性
- せいみつぶんしりょう: 233.94400
- どういたいしつりょう: 233.944
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 使用できません
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.237 g/cm3
- ふってん: 93-94 ºC (43 Torr)
- フラッシュポイント: 44.7±27.3 ºC,
- 屈折率: 1.4410
- ようかいど: 極微溶性(0.92 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 2.73470
- ようかいせい: 使用できません
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester セキュリティ情報
- 危険物輸送番号:UN 3272 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-20/21/22-36/37/38
- セキュリティの説明: S26; S36
- 福カードFコード:10-21
-
危険物標識:

- 危険レベル:3.2
- 包装等級:III
- 危険レベル:3.2
- リスク用語:R10
- 包装グループ:III
- セキュリティ用語:3.2
- TSCA:No
- 包装カテゴリ:III
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | S20350-10g |
Trimethylsilyl trichloroacetate |
25436-07-1 | 10g |
£256.00 | 2022-02-28 |
Acetic acid,2,2,2-trichloro-, trimethylsilyl ester 関連文献
-
Mohammad S. Khajavi,Fatemeh Sefidkon,S. S. Sadat Hosseini J. Chem. Res. (S) 1998 724
-
Mohammad S. Khajavi,Fatemeh Sefidkon,S. S. Sadat Hosseini J. Chem. Res. (S) 1998 724
25436-07-1 (Acetic acid,2,2,2-trichloro-, trimethylsilyl ester) 関連製品
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 68551-17-7(Isoalkanes, C10-13)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
